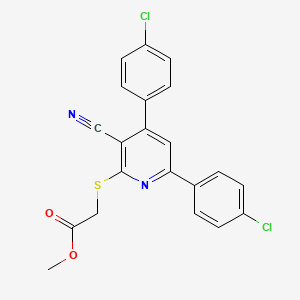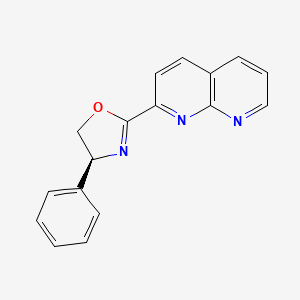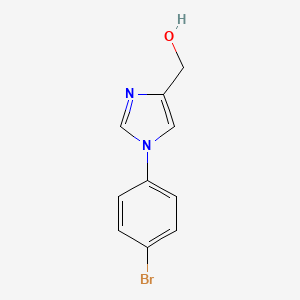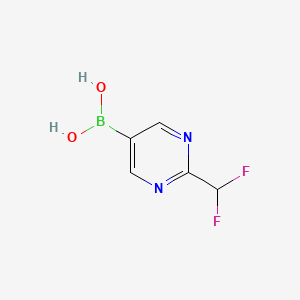
(2-(Difluoromethyl)pyrimidin-5-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Difluoromethyl)pyrimidin-5-yl)boronic acid is an organoboron compound that features a pyrimidine ring substituted with a difluoromethyl group and a boronic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Difluoromethyl)pyrimidin-5-yl)boronic acid typically involves the introduction of the difluoromethyl group onto a pyrimidine ring followed by the formation of the boronic acid group. One common method involves the reaction of a difluoromethylated pyrimidine derivative with a boronic acid reagent under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding boronic esters or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield various reduced forms.
Substitution: It can participate in substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce a wide range of functionalized pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2-(Difluoromethyl)pyrimidin-5-yl)boronic acid is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows for the development of novel therapeutic agents targeting various biological pathways.
Industry: The compound is also used in the development of advanced materials, including polymers and electronic materials, due to its ability to introduce boron-containing functional groups into organic frameworks.
Wirkmechanismus
The mechanism by which (2-(Difluoromethyl)pyrimidin-5-yl)boronic acid exerts its effects is primarily through its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The difluoromethyl group can influence the electronic properties of the pyrimidine ring, affecting the reactivity and stability of the compound.
Vergleich Mit ähnlichen Verbindungen
- (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid
- (2-(Dimethylamino)pyrimidin-5-yl)boronic acid
- (2,4-Dimethoxypyrimidin-5-yl)boronic acid
Comparison: (2-(Difluoromethyl)pyrimidin-5-yl)boronic acid is unique due to the presence of the difluoromethyl group, which imparts distinct electronic properties compared to similar compounds with different substituents. For example, (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid has a trifluoromethyl group, which is more electronegative and can lead to different reactivity patterns. Similarly, (2-(Dimethylamino)pyrimidin-5-yl)boronic acid contains a dimethylamino group, which can act as an electron-donating group, altering the compound’s behavior in chemical reactions.
Eigenschaften
Molekularformel |
C5H5BF2N2O2 |
|---|---|
Molekulargewicht |
173.92 g/mol |
IUPAC-Name |
[2-(difluoromethyl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C5H5BF2N2O2/c7-4(8)5-9-1-3(2-10-5)6(11)12/h1-2,4,11-12H |
InChI-Schlüssel |
UWLIMJWIWNCRLG-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=C(N=C1)C(F)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



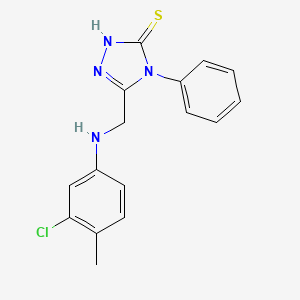
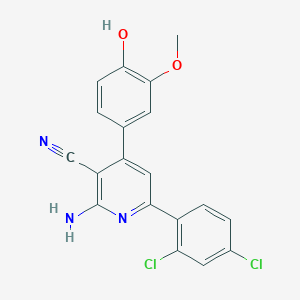
![2,5-Difluorobenzo[d]oxazole](/img/structure/B11772807.png)

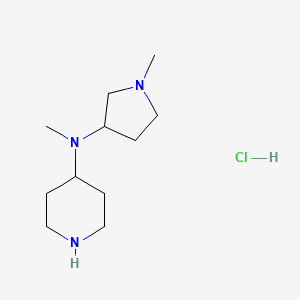
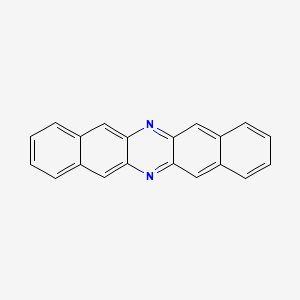
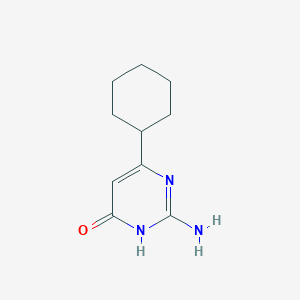
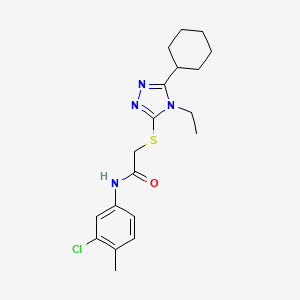
![4,5'-Dimethyl-1H,1'H-[2,3'-bipyrrole]-5-carboxylic acid](/img/structure/B11772844.png)

